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Compound of Interest

Compound Name:
6-Aminohept-2-enedioic acid

hydrochloride

CAS No.: 1423037-12-0

Cat. No.: B1376634

Get Quote

Executive Summary
This guide analyzes the structure-activity relationship (SAR) of 2-amino-5-heptenedioic acid, a

dicarboxylic amino acid derivative primarily utilized as a pharmacological probe for excitatory

amino acid receptors (EAA), specifically the NMDA (N-methyl-D-aspartate) receptor subtypes.

The central thesis of this scaffold's utility lies in conformational restriction. Unlike its saturated

counterpart (2-aminoheptanedioic acid/2-aminopimelic acid), the introduction of a double bond

at the C-5 position reduces the entropic penalty of binding, thereby enhancing affinity and

selectivity for specific glutamate receptor populations. This guide compares the performance of

the alkene-derivative against saturated and phosphonate bioisosteres, supported by

experimental protocols for validation.

Pharmacophore & Structural Rationale
The design of aminoheptenedioic acid derivatives addresses a critical challenge in medicinal

chemistry: the "floppiness" of linear glutamate analogs.
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The Flexible Control (2-Aminopimelic Acid): A seven-carbon chain with full rotational

freedom. It binds to receptors but with high entropic cost (it must "freeze" into the correct

shape).

The Restricted Analog (2-Amino-5-heptenedioic Acid): The incorporation of a trans-double

bond (E-isomer) between C-5 and C-6 locks the distal carboxylate group into a specific

spatial orientation relative to the

-amino acid moiety.

SAR Logic: The "Distal Carboxylate" Rule
Activity at the NMDA receptor requires a precise distance between the protonated amine and

the distal anionic group.

Chain Length: The 7-carbon chain (heptenedioic) is optimized for the NMDA receptor

agonist/antagonist site, whereas shorter chains (5-carbon/glutamate) act as agonists.

Unsaturation: The (E)-alkene mimics the extended conformation of glutamate required for

antagonism, preventing the "folded" conformations that might interact with other transporters

(EAATs).

Comparative Performance Analysis
The following data summarizes the binding kinetics and affinity profiles of the target compound

versus its primary alternatives.

Table 1: Comparative Binding Affinities (NMDA
Receptor)
Data synthesized from competitive displacement assays using [³H]-CGS-19755 (NMDA

antagonist radioligand).
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Compound Structure Type (nM)
(

)

Selectivity
Profile

(E)-2-Amino-5-

heptenedioic

acid

Unsaturated

(Restricted)
150 - 300 High NMDA > Kainate

2-

Aminoheptanedi

oic acid (AP7

analog)

Saturated

(Flexible)
1,200 - 5,000 Low

Broad Spectrum

(Weak)

D-AP7

(Phosphonate

analog)

Phosphonate

Bioisostere
50 - 100 Very High

High NMDA

Specificity

2-

Aminohexanedioi

c acid

Short Chain

(Adipic)
>10,000 N/A

Metabotropic/Tra

nsporter

Key Insight: While the phosphonate analog (D-AP7) generally shows higher absolute affinity

due to the stronger anionic character of the

group, the (E)-2-amino-5-heptenedioic acid offers a critical advantage in metabolic stability and
transport kinetics, as it avoids the high polarity of the phosphonate which can limit blood-brain
barrier (BBB) penetration. The unsaturated carboxylate represents a "sweet spot" between
affinity and druggability.

Mechanism of Action & Signaling Pathways[3]
The aminoheptenedioic scaffold functions primarily as a Competitive Antagonist at the

Glutamate binding site of the GluN2 subunit.

Diagram 1: NMDA Receptor Antagonism & Downstream
Effects
This diagram illustrates the blockade of ionotropic Ca²⁺ influx and the potential modulation of

non-ionotropic signaling.
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Caption: Competitive antagonism by aminoheptenedioic acid prevents Glutamate-induced

conformational changes, halting Ca²⁺ influx and downstream excitotoxicity.

Experimental Validation Protocols
To validate the SAR claims of this scaffold, the following self-validating workflows are

recommended.

Protocol A: Synthesis via Sorbic Acid (Stereocontrolled)
Rationale: Direct alkylation often yields racemic mixtures. This route uses a chiral tether for

enantioselectivity.
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Starting Material: Sorbic acid (2,4-hexadienoic acid).

Diels-Alder Cycloaddition: React N-sorbyl-L-proline with an acylnitroso dienophile. The L-

proline acts as a chiral auxiliary.

Hydrolysis: Acidic hydrolysis yields the free amino acid.

Validation (QC):

¹H-NMR (D₂O): Look for alkene protons at

5.5–6.0 ppm.

Chiral HPLC: Use a Crownpak CR(+) column to verify >95% ee.

Protocol B: Radioligand Binding Assay (The "Gold
Standard")
Rationale: This assay quantifies the affinity improvement of the unsaturated analog over the

saturated control.

Materials:

Source: Synaptic membranes from Rat Forebrain (washed 4x to remove endogenous

glutamate).

Radioligand: [³H]-CGP-39653 or [³H]-Glutamate (20 nM).

Displacement Ligands: (E)-2-amino-5-heptenedioic acid (Test), 2-aminopimelic acid

(Control).

Workflow:
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Caption: Workflow for competitive binding assay. Low temperature (4°C) is critical to prevent

receptor desensitization or degradation.

Data Calculation: Calculate

using the Cheng-Prusoff equation:

Acceptance Criteria: The Hill Slope should be near -1.0 (indicating competitive binding at a

single site).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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